3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for selective reactions in complex synthetic pathways.
Synthetic Utility in Medicinal Chemistry : This compound has been utilized in the synthesis of potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors, showing significant inhibitory activities in enzyme and cell-based assays, and demonstrating the reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Role in Synthesizing Piperazine Derivatives : Its utility extends to the synthesis of novel piperazine derivatives as highlighted in research for novel heterocyclic amino acids, where N-Boc protected ester forms of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed for use as building blocks in medicinal chemistry (Matulevičiūtė et al., 2021).
Catalysis and Material Science
Beyond pharmaceuticals, the compound finds applications in material science and catalysis, underscoring its versatility across various fields of scientific research.
- Advancements in Catalysis : Research into novel dendritic G-2 melamines comprising piperidine motifs as key linkers showcases the compound's role in synthesizing materials with potential applications in catalysis and material science. These dendrimers, due to their unique structural features, have shown potential for self-assembly into large homogeneously packed spherical nano-aggregates (Sacalis et al., 2019).
Biochemical Research
Its biochemical utility is evident in the synthesis of complex molecules for biochemical research, demonstrating the broad applicability of this chemical in scientific studies.
- Biochemical Applications : The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from related compounds and their subsequent evaluation for antimicrobial activity highlight the broader biochemical research applications. Such derivatives have been synthesized with excellent yields and have shown strong activities against tested microorganisms, indicating the compound's role in developing new antimicrobial agents (Pund et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit myocardin-related transcription factor a (mrtf-a), which is a critical factor for epithelial-mesenchymal transition (emt) .
Mode of Action
It is known that compounds with similar structures can inhibit mrtf-a, thereby suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Biochemical Pathways
Inhibition of mrtf-a can affect the epithelial-mesenchymal transition (emt) pathway, which plays a crucial role in cancer progression and metastasis .
Result of Action
Similar compounds have been found to suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Properties
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMOYBKKZJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646951 | |
Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-17-5 | |
Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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